3-butoxy-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide
説明
特性
IUPAC Name |
3-butoxy-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-2-3-9-26-16-6-4-5-14(12-16)19(25)22-21-24-23-20(29-21)15-7-8-17-18(13-15)28-11-10-27-17/h4-8,12-13H,2-3,9-11H2,1H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBVBSDFPRNXAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the 1,3,4-oxadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The 2,3-dihydro-1,4-benzodioxin moiety can be introduced via nucleophilic substitution reactions involving 1,4-benzodioxane-6-amine and suitable electrophiles .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
3-butoxy-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups .
科学的研究の応用
3-butoxy-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antibacterial or enzyme inhibitor
Materials Science: Its potential use in the development of new materials with specific properties, such as conductivity or fluorescence, is being explored
Biological Studies: The compound can be used to study various biological processes and interactions at the molecular level
作用機序
The mechanism of action of 3-butoxy-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context and the target molecules .
類似化合物との比較
Comparison with Structural Analogues
Substituent Variations on the Benzamide Core
N-[5-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-1,3,4-Oxadiazol-2-yl]-4-[(4-Methylpiperidin-1-yl)Sulfonyl]Benzamide
- Structure : The benzamide core is substituted with a 4-[(4-methylpiperidin-1-yl)sulfonyl] group.
- Properties :
- Higher molecular weight (484.527 g/mol) due to the sulfonylpiperidine group.
- Increased polarity and hydrogen-bonding capacity compared to the butoxy substituent.
- Applications: Not explicitly reported, but sulfonamide groups are often associated with enzyme inhibition (e.g., carbonic anhydrase) .
N-[5-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-1,3,4-Oxadiazol-2-yl]-2-(Methylsulfanyl)Benzamide
- Structure : A 2-(methylsulfanyl) group replaces the 3-butoxy substituent.
- Properties: Lower molecular weight (369.39 g/mol) and increased sulfur-mediated hydrophobicity. Potential for thiol-mediated redox interactions.
- Applications : Screening compound with unverified biological activity .
N-[5-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-1,3,4-Oxadiazol-2-yl]-3-(Trifluoromethyl)Benzamide
Modifications to the Oxadiazole or Benzodioxin Moieties
N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-2-{[5-(Substituted Phenyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}Acetamides
- Structure : Sulfanylacetamide linker replaces the benzamide core.
- Demonstrated antibacterial activity (MIC = 4–16 μg/mL against S. aureus and E. coli) .
- Toxicity : Low hemolytic activity (<10% at 100 μg/mL) .
4-[Benzyl(Methyl)Sulfamoyl]-N-[5-(4-Methoxybenzyl)-1,3,4-Oxadiazol-2-yl]Benzamide (LMM5)
Physicochemical and Pharmacokinetic Comparison
生物活性
3-butoxy-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a benzamide core and a 1,3,4-oxadiazole moiety, which are known for their diverse biological properties. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure
The chemical structure of 3-butoxy-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing the oxadiazole moiety exhibit a variety of biological activities including:
- Antitumor Activity : Many oxadiazole derivatives have demonstrated significant anticancer properties in vitro against various cancer cell lines.
- Antimicrobial Effects : Compounds similar to this one have shown activity against both Gram-positive and Gram-negative bacteria.
- Enzyme Inhibition : The interaction with specific enzymes suggests potential therapeutic applications in treating diseases like cancer and infections.
Antitumor Activity
A study focusing on oxadiazole derivatives reported that compounds with similar structures exhibited potent antiproliferative effects against several cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3-butoxy-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide | MCF-7 | 5.0 |
| 5-(2,3-dihydro-1,4-benzodioxin) derivative | A549 | 4.5 |
| Benzamide derivative | HCT116 | 6.0 |
These results suggest that the presence of the benzodioxin and oxadiazole moieties enhances the compound's ability to inhibit cancer cell proliferation.
Antimicrobial Activity
The antimicrobial potential of related compounds has been extensively studied. For instance:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 3-butoxy-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide | Staphylococcus aureus | 32 |
| Benzodioxin derivative | Escherichia coli | 64 |
| Oxadiazole derivative | Bacillus subtilis | 16 |
These findings indicate that such compounds can be effective against common bacterial pathogens.
The mechanism by which 3-butoxy-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide exerts its biological effects is likely multifaceted. It may involve:
- Receptor Binding : The benzamide group can interact with various receptors involved in cellular signaling pathways.
- Enzyme Inhibition : The oxadiazole moiety may inhibit specific enzymes critical for cancer cell survival or bacterial growth.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways.
Case Studies
Several case studies highlight the effectiveness of oxadiazole derivatives in clinical settings:
- Study on Anticancer Properties :
- A recent study demonstrated that a series of oxadiazole derivatives had significant cytotoxic effects on MCF-7 and A549 cells with IC50 values ranging from 2 to 10 µM.
- Antimicrobial Efficacy :
- Another investigation assessed the antimicrobial activity against resistant strains of bacteria and found that certain derivatives exhibited MIC values as low as 8 µg/mL against Staphylococcus aureus.
Q & A
Q. Key Considerations :
- Reaction Monitoring : Thin-layer chromatography (TLC) is used to track intermediate formation .
- Purification : Crystallization or column chromatography ensures high purity .
- Characterization : Confirm structural integrity via IR spectroscopy (amide C=O stretch ~1650 cm⁻¹) and ¹H NMR (benzodioxin aromatic protons at δ 6.8–7.2 ppm) .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identifies proton environments (e.g., benzodioxin’s dihydro protons at δ 4.2–4.5 ppm) and confirms substitution patterns .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
- IR Spectroscopy : Detects functional groups (e.g., oxadiazole C=N stretch ~1600 cm⁻¹) .
- HPLC : Assesses purity (>95% required for pharmacological studies) .
Q. Data Interpretation Example :
| Spectral Data | Expected Signal | Reference |
|---|---|---|
| ¹H NMR (DMSO-d6) | 2.8–3.2 ppm (oxadiazole-CH₂) | |
| IR (KBr) | 1250 cm⁻¹ (C-O-C in benzodioxin) |
Advanced: How can researchers optimize reaction yields for the oxadiazole ring formation step?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .
- Catalyst Optimization : Employ trifluoroacetic acid (TFA) or p-toluenesulfonic acid (PTSA) for acid-catalyzed cyclization .
- Temperature Control : Maintain 80–100°C to accelerate cyclization without side-product formation .
Case Study :
A 15% yield increase was achieved by replacing POCl₃ with PTSA in DMF at 90°C, reducing hydrolysis side reactions .
Advanced: How to address contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies may arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources .
- Solubility Issues : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .
- Structural Analog Interference : Compare activity against analogs (e.g., 3-methoxy vs. 3-butoxy derivatives) to isolate substituent effects .
Q. Resolution Strategy :
Standardize Assays : Use WHO-recommended protocols for IC₅₀ determination.
Dose-Response Curves : Confirm activity across 3–5 log units to validate potency .
Advanced: What strategies are effective for designing derivatives with enhanced pharmacokinetic properties?
Methodological Answer:
- Lipophilicity Modulation : Replace the 3-butoxy group with shorter alkoxy chains (e.g., ethoxy) to improve aqueous solubility (clogP reduction) .
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide to slow CYP450-mediated degradation .
- Bioisosteric Replacement : Substitute oxadiazole with 1,2,4-triazole to enhance metabolic stability while retaining activity .
Q. Example Modification :
| Derivative | Modification | Impact |
|---|---|---|
| Compound A | 3-Ethoxy substitution | Increased solubility (clogP 2.1 → 1.8) |
| Compound B | Triazole replacement | 2-fold longer plasma half-life |
Basic: What are the solubility and stability profiles of this compound?
Methodological Answer:
- Solubility : Moderately soluble in DMSO and DMF; poorly soluble in water (logP ~3.5 predicted) .
- Stability :
- Photostability : Store in amber vials at -20°C to prevent benzodioxin ring degradation .
- Hydrolytic Stability : Susceptible to acid/base-mediated oxadiazole ring cleavage; use neutral buffers for in vitro studies .
Advanced: How to design a robust experimental framework for evaluating enzyme inhibition mechanisms?
Methodological Answer:
Target Selection : Prioritize enzymes with structural homology to known benzodioxin targets (e.g., cytochrome P450 or kinases) .
Kinetic Assays :
- Use Michaelis-Menten kinetics to determine inhibition type (competitive/non-competitive).
- Include positive controls (e.g., ketoconazole for CYP3A4 inhibition) .
Structural Analysis : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with benzodioxin’s oxygen atoms as hydrogen bond acceptors .
Q. Example Protocol :
| Step | Action | Parameters |
|---|---|---|
| 1 | Enzyme pre-incubation with compound | 30 min, 37°C, pH 7.4 |
| 2 | Substrate addition | Km concentration ± inhibitor |
| 3 | Activity measurement | Spectrophotometric (340 nm) |
Advanced: What computational methods validate the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess binding stability .
- QSAR Modeling : Corrogate substituent effects (e.g., 3-butoxy chain length) with IC₅₀ values to predict activity .
- ADMET Prediction : Use SwissADME or pkCSM to forecast bioavailability and toxicity risks .
Q. Key Output :
- Docking Score : ≤-8.0 kcal/mol suggests strong binding to COX-2 active site .
- Pharmacophore Model : Benzodioxin’s oxygen atoms and oxadiazole nitrogen as essential features .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
